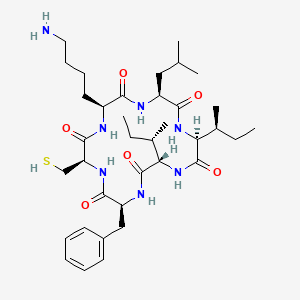
Cyclo(CKLIIF)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(CKLIIF) is a cyclic peptide composed of the amino acids cysteine, lysine, leucine, isoleucine, and phenylalanine. This compound has garnered significant attention due to its potential therapeutic applications, particularly as an inhibitor of hypoxia-inducible factors (HIFs) 1 and 2. Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels, making Cyclo(CKLIIF) a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(CKLIIF) typically involves the use of CyClick chemistry, a novel strategy for the macrocyclization of peptides. This method is highly chemoselective for the N-terminus of the peptide with a C-terminal aldehyde. The peptide conformation internally directs the activation of the backbone amide bond, facilitating the formation of a stable 4-imidazolidinone-cyclic peptide with high diastereoselectivity (>99%). This method is tolerant to a variety of peptide aldehydes and can be applied for the synthesis of 12- to 24-membered rings with varying amino acid compositions in one-pot, under mild reaction conditions .
Industrial Production Methods: While specific industrial production methods for Cyclo(CKLIIF) are not extensively documented, the principles of CyClick chemistry can be scaled up for industrial applications. The key advantages of this method, such as high chemoselectivity and mild reaction conditions, make it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclo(CKLIIF) primarily undergoes intramolecular cyclization reactions. The CyClick chemistry used in its synthesis is a type of cycloaddition reaction, specifically a [4 + 3] cycloaddition, which is a powerful method in organic chemistry for making cyclic structures .
Common Reagents and Conditions: The synthesis of Cyclo(CKLIIF) involves the use of peptide aldehydes and conditions that promote intramolecular hydrogen-bonding patterns. The reaction conditions are typically mild, and the process does not require coupling reagents or metals .
Major Products Formed: The major product formed from the synthesis of Cyclo(CKLIIF) is a stable 4-imidazolidinone-cyclic peptide. This structure acts as an endocyclic control element that promotes an intramolecular hydrogen-bonding pattern, leading to macrocycles with conformationally rigid turn structures .
Applications De Recherche Scientifique
Cyclo(CKLIIF) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying cyclic peptide synthesis and macrocyclization techniques. In biology and medicine, Cyclo(CKLIIF) is being investigated for its potential as a therapeutic agent due to its ability to inhibit hypoxia-inducible factors 1 and 2. This inhibition disrupts hypoxia-response signaling in cancer cells, making it a promising candidate for cancer therapy .
Mécanisme D'action
Cyclo(CKLIIF) exerts its effects by inhibiting hypoxia-inducible factors 1 and 2. It disrupts the interaction of both HIF1-α and HIF2-α with HIF1-β, with affinity for the PAS-B domains of HIF1-α and HIF2-α. This disruption prevents the transcriptional activity of HIFs, thereby inhibiting the cellular response to hypoxia. The molecular targets involved in this mechanism are the PAS-B domains of HIF1-α and HIF2-α .
Comparaison Avec Des Composés Similaires
Cyclo(CKLIIF) is unique due to its high diastereoselectivity and stability as a cyclic peptide. Similar compounds include other cyclic peptides that inhibit hypoxia-inducible factors, such as those identified in the CyClick chemistry studies. These compounds share the ability to disrupt protein-protein interactions in a highly specific manner, but Cyclo(CKLIIF) stands out due to its high chemoselectivity and the stability of its 4-imidazolidinone-cyclic structure .
List of Similar Compounds:- Cyclic peptides synthesized using CyClick chemistry.
- Other HIF inhibitors that target the PAS-B domains of HIF1-α and HIF2-α.
Cyclo(CKLIIF) represents a significant advancement in the field of cyclic peptide synthesis and holds great promise for therapeutic applications, particularly in cancer treatment.
Propriétés
Formule moléculaire |
C36H59N7O6S |
|---|---|
Poids moléculaire |
718.0 g/mol |
Nom IUPAC |
(3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C36H59N7O6S/c1-7-22(5)29-35(48)40-27(19-24-14-10-9-11-15-24)32(45)41-28(20-50)34(47)38-25(16-12-13-17-37)31(44)39-26(18-21(3)4)33(46)42-30(23(6)8-2)36(49)43-29/h9-11,14-15,21-23,25-30,50H,7-8,12-13,16-20,37H2,1-6H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,46)(H,43,49)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
XJRRXYUTYATOHA-CJKZIAQFSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)[C@@H](C)CC |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


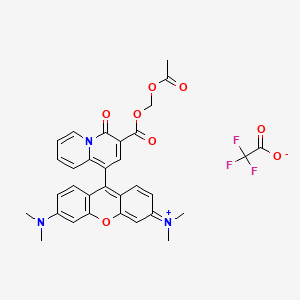

![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)
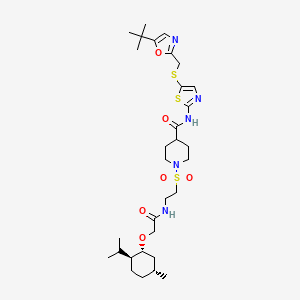
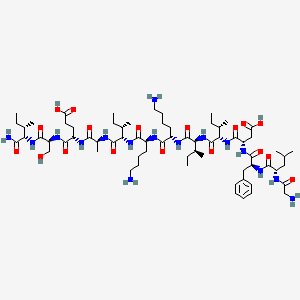
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
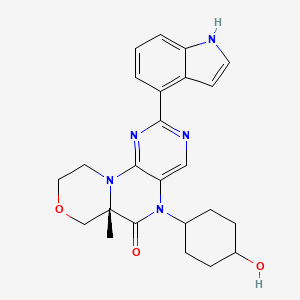

![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
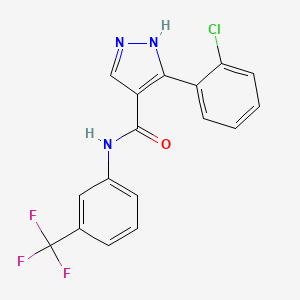
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
